molecular formula C11H8N2O2S B3587741 4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzaldehyde

4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzaldehyde

Cat. No.: B3587741
M. Wt: 232.26 g/mol
InChI Key: WFARYPQPRBQJFA-UITAMQMPSA-N
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Description

4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzaldehyde is a heterocyclic compound that contains a thiazole ring fused with a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzaldehyde typically involves the condensation of 2-aminothiazole with benzaldehyde under acidic or basic conditions. One common method is the Knoevenagel condensation, where the reaction is catalyzed by a base such as piperidine or pyridine. The reaction is carried out in a solvent like ethanol or methanol at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Catalysts and solvents are chosen based on their availability, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous solution under acidic conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

Major Products Formed

    Oxidation: 4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic acid.

    Reduction: 4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzyl alcohol.

    Substitution: Various halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal strains.

    Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzaldehyde involves its interaction with various molecular targets:

    Antimicrobial Activity: The compound disrupts the cell wall synthesis of bacteria and fungi, leading to cell lysis and death.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of 4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzaldehyde, known for its antimicrobial properties.

    Benzaldehyde: A simple aromatic aldehyde used in various chemical syntheses.

    Thiazolidine: A related heterocyclic compound with diverse biological activities.

Uniqueness

This compound is unique due to its combined structural features of a thiazole ring and a benzaldehyde moiety, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c12-11-13-10(15)9(16-11)5-7-1-3-8(6-14)4-2-7/h1-6H,(H2,12,13,15)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFARYPQPRBQJFA-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzaldehyde
Reactant of Route 2
4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzaldehyde
Reactant of Route 3
4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzaldehyde
Reactant of Route 5
4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzaldehyde
Reactant of Route 6
4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzaldehyde

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